Technical Guide: γ-Hydroxyisoeugenol – Natural Sources, Biosynthesis, and Biotransformation
Technical Guide: γ-Hydroxyisoeugenol – Natural Sources, Biosynthesis, and Biotransformation
[1][2]
Executive Summary
γ-Hydroxyisoeugenol (Chemical Name: 4-hydroxy-3-methoxycinnamyl alcohol; Synonym: Coniferyl alcohol) is a pivotal phenylpropanoid metabolite.[1][2][3] While widely recognized as a monolignol monomer in plant cell wall biosynthesis, it occupies a distinct niche in pharmaceutical research as a bioactive constituent of Asparagus cochinchinensis and Crataegus azarolus, and as a critical intermediate in the microbial biotransformation of isoeugenol to vanillin.
This guide provides a rigorous technical analysis of its natural occurrence, biosynthetic pathways (both de novo plant and microbial bioconversion), and isolation methodologies. It is designed for researchers requiring actionable protocols for extraction, synthesis, and analytical characterization.
Part 1: Chemical Identity & Physicochemical Profile[3]
The nomenclature "γ-Hydroxyisoeugenol" specifically refers to the hydroxylation of the terminal carbon (C9 or γ-position) of the isoeugenol propenyl side chain.[1][2]
| Property | Specification |
| IUPAC Name | (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-ol |
| Common Synonyms | Coniferyl alcohol; Coniferol; γ-Hydroxyisoeugenol |
| CAS Number | 458-35-5 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Solubility | Soluble in Ethanol, Methanol, DMSO; Poorly soluble in water |
| Key Functional Groups | Phenolic -OH (C4), Methoxy (C3), Allylic Alcohol (C9) |
Part 2: Natural Sources[1][3][4][5][6][7]
Botanical Sources
γ-Hydroxyisoeugenol accumulates in specific medicinal plants, often functioning as a soluble phenolic antioxidant or a lignin precursor.[1][2]
| Species | Family | Tissue | Abundance/Context |
| Asparagus cochinchinensis | Asparagaceae | Roots | Bioactive marker; associated with anti-inflammatory activity.[1][2][4] |
| Crataegus azarolus | Rosaceae | Leaves | Identified via LC-MS as a primary phenolic constituent (RT: 19.8 min).[1][2] |
| Magnolia officinalis | Magnoliaceae | Bark | Minor constituent alongside magnolol/honokiol.[1] |
| Pimpinella anisum | Apiaceae | Seeds | Trace intermediate in phenylpropanoid metabolism.[1] |
Microbial Sources (Biotransformation)
Microorganisms capable of degrading isoeugenol (a major component of clove and nutmeg oil) produce γ-hydroxyisoeugenol as a transient intermediate before oxidation to vanillin.[1][2]
-
Fungi: Paecilomyces fulvus, Aspergillus niger, Trichosporon asahii.
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Bacteria: Bacillus strains (e.g., Bacillus fusiformis), Pseudomonas sp.
Part 3: Biosynthetic Pathways[1][2]
Pathway A: De Novo Plant Biosynthesis (Phenylpropanoid Pathway)
In plants, γ-hydroxyisoeugenol (coniferyl alcohol) is synthesized from phenylalanine.[2] It is a "monolignol" exported to the cell wall for lignification, but soluble pools exist for defense.
Mechanism:
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Deamination: Phenylalanine ammonia-lyase (PAL) converts Phenylalanine to Cinnamic acid.[1][2]
-
Hydroxylation/Methylation: Hydroxylation at C4 and methylation at C3 yields Ferulic acid.[1]
-
Reduction: Ferulic acid is activated to Feruloyl-CoA and reduced to Coniferaldehyde, then finally to Coniferyl alcohol (γ-Hydroxyisoeugenol) by Cinnamyl Alcohol Dehydrogenase (CAD).[1][2]
Pathway B: Microbial Biotransformation (Isoeugenol Degradation)
This is the preferred route for biotechnological production. Isoeugenol monooxygenases (IEM) catalyze the specific hydroxylation of the terminal methyl group of isoeugenol.
Mechanism:
-
Substrate: Isoeugenol (4-hydroxy-3-methoxy-1-propenylbenzene).[1][2]
-
Enzymatic Attack: IEM inserts an oxygen atom at the γ-carbon.[1][2]
-
Fate: Often rapidly oxidized to Ferulic acid or Vanillin (if not arrested).
Figure 1: Dual biosynthetic origin of γ-Hydroxyisoeugenol via Plant Phenylpropanoid pathway (Reduction) and Microbial Isoeugenol degradation (Oxidation).[2]
Part 4: Experimental Protocols
Protocol 1: Isolation from Asparagus cochinchinensis Roots
Objective: Extraction of soluble phenolic fraction containing γ-hydroxyisoeugenol.[1][2]
-
Pre-treatment: Wash fresh roots, slice into 2-3 mm pieces, and air-dry in shade (avoid direct sunlight to prevent photo-oxidation).[1][2] Grind to a fine powder (mesh size 40-60).
-
Solvent Extraction:
-
Concentration: Filter through Whatman No. 1 paper. Evaporate ethanol under reduced pressure (Rotary Evaporator) at 40°C.
-
Fractionation:
-
Purification: Subject to Silica Gel Column Chromatography (Gradient: Chloroform:Methanol 100:0 to 80:20).
Protocol 2: Microbial Bioconversion (Isoeugenol -> γ-Hydroxyisoeugenol)
Objective: Biocatalytic synthesis using Trichosporon asahii or engineered E. coli expressing IEM.[1][2]
-
Inoculum Prep: Cultivate Trichosporon asahii in YPD broth at 28°C, 200 rpm for 24h.
-
Resting Cell Reaction:
-
Harvest cells by centrifugation (10,000 x g, 10 min).
-
Wash twice with 50 mM Phosphate Buffer (pH 7.0) .
-
Resuspend cells (20 g/L wet weight) in Phosphate Buffer.
-
-
Substrate Addition:
-
Add Isoeugenol (dissolved in 10% DMSO) to a final concentration of 5 g/L.
-
Critical Step: Add 1% Glucose as a co-substrate for cofactor regeneration (NADPH).
-
-
Incubation: Shake at 30°C, 180 rpm for 12-24 hours.
-
Termination: Acidify to pH 2.0 with HCl to stop reaction and protonate phenols for extraction.
-
Recovery: Extract with Ethyl Acetate (3x volume).
Part 5: Analytical Characterization
To validate the identity of γ-Hydroxyisoeugenol, use the following High-Performance Liquid Chromatography (HPLC) parameters.
HPLC Method (RP-C18):
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Gradient: 0-5 min (5% B), 5-25 min (5% -> 40% B), 25-30 min (40% -> 100% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm (characteristic absorption of the enone/conjugated system) and 280 nm .
-
Retention Time Reference: ~19.8 min (varies by column; elutes before Isoeugenol due to higher polarity).
Mass Spectrometry (ESI-MS):
-
Mode: Negative Ion Mode [M-H]⁻.
-
m/z: 179.07 (Molecular ion for C₁₀H₁₂O₃).
-
Fragmentation: Loss of -CH₂OH group (m/z 149) is characteristic of the cinnamyl alcohol structure.[1][2]
References
-
Biosynthesis of Phenylpropanoids
- Title: The Phenylpropanoid P
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link] (General reference for Monolignol pathway).
-
Microbial Biotransformation of Isoeugenol
-
Natural Occurrence in Crataegus
-
Chemical Structure & Synonyms
-
Enzymatic Mechanism
Sources
- 1. Gamma-mangostin | C23H24O6 | CID 5464078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gamma-Oryzanol | C40H58O4 | CID 5282164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coniferyl Alcohol | C10H12O3 | CID 1549095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gamma-Campholenic aldehyde | C10H16O | CID 12302348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biotransformation of Isoeugenol into Vanillin Using Immobilized Recombinant Cells Containing Isoeugenol Monooxygenase Active Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
